

YM-230888: A Technical Guide for Neuroscience Research Applications

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Compound of Interest

Compound Name: YM-230888

Cat. No.: B15620582

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This in-depth technical guide provides a comprehensive overview of **YM-230888**, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), for its application in neuroscience research. This document details the compound's pharmacological properties, outlines key experimental protocols, and visualizes its mechanism of action and experimental workflows.

Core Compound Information and Pharmacological Data

YM-230888 is a potent and selective antagonist of the mGluR1 receptor, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its inhibitory action on mGluR1-mediated signaling pathways makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various neurological processes.

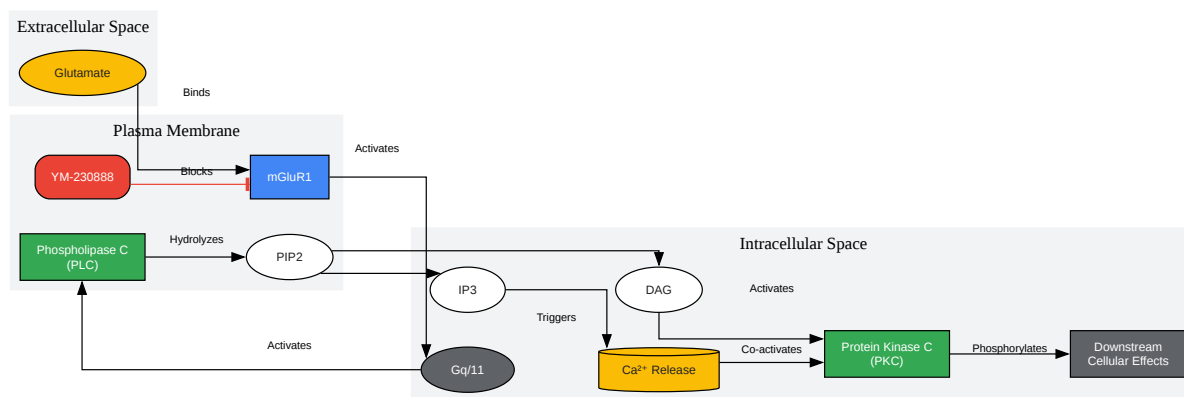
Quantitative Pharmacological Data

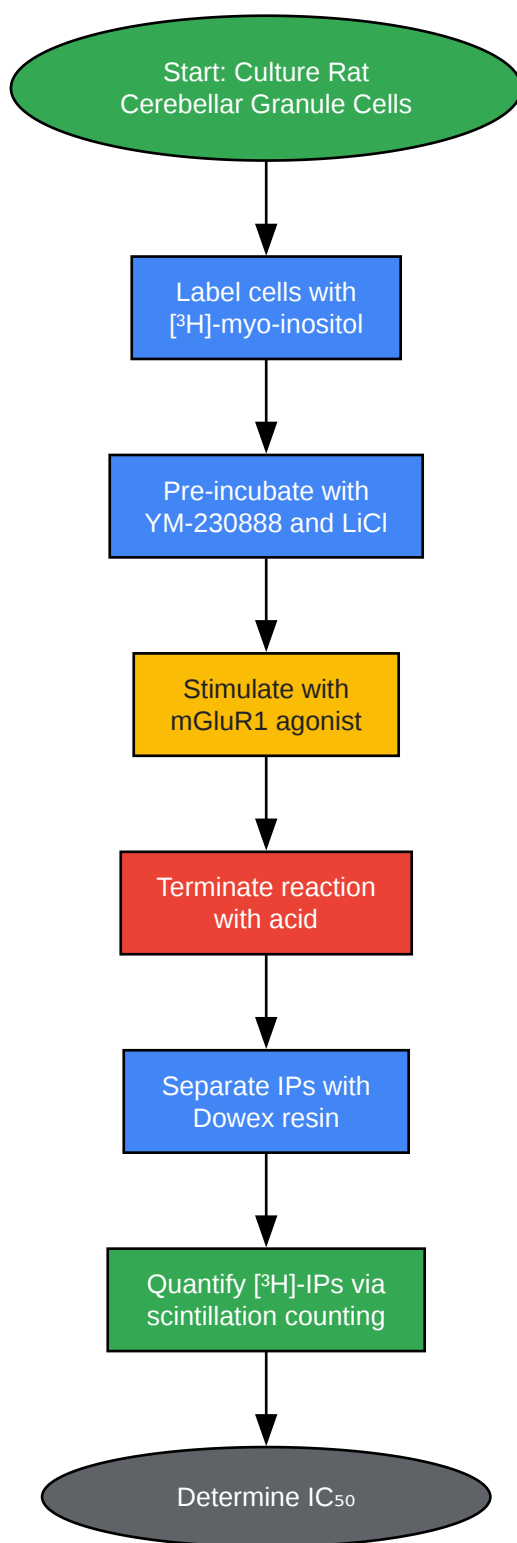
The following tables summarize the key quantitative data for **YM-230888**, facilitating a clear comparison of its binding affinity, functional potency, and in vivo efficacy.

Parameter	Value	Species	Assay System	Reference
K _i (Binding Affinity)	13 ± 2.5 nM	Rat	Radioligand binding assay with mGluR1-expressing membranes	
IC ₅₀ (Functional Potency)	13 ± 2.4 nM	Rat	Inhibition of mGluR1-mediated inositol phosphate production in cerebellar granule cells	
ED ₅₀ (In Vivo Efficacy)	8.4 mg/kg (p.o.)	Rat	Reversal of mechanical allodynia in a spinal nerve ligation model of neuropathic pain	

Mechanism of Action: Antagonism of the mGluR1 Signaling Pathway

YM-230888 exerts its effects by blocking the canonical signaling cascade initiated by the activation of mGluR1. Upon binding of the endogenous ligand glutamate, mGluR1, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC). **YM-230888**, as an antagonist, prevents these downstream signaling events.





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